molecular formula C18H17BrFN3O B6972114 2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine

2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine

Cat. No.: B6972114
M. Wt: 390.2 g/mol
InChI Key: JAYCSOUNQYPANG-UHFFFAOYSA-N
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Description

2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 3-bromo-4-fluorophenyl group and a 1H-indazol-6-ylmethyl group

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O/c19-15-8-13(3-4-16(15)20)18-11-23(5-6-24-18)10-12-1-2-14-9-21-22-17(14)7-12/h1-4,7-9,18H,5-6,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYCSOUNQYPANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC3=C(C=C2)C=NN3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Indazole Core: The indazole ring can be synthesized via a cyclization reaction of ortho-substituted hydrazines with appropriate carbonyl compounds.

    Substitution on the Phenyl Ring: The 3-bromo-4-fluorophenyl group can be introduced through a halogenation reaction, where a phenyl ring is treated with bromine and fluorine sources under controlled conditions.

    Morpholine Ring Formation: The morpholine ring is often formed by reacting diethanolamine with a suitable halogenated compound.

    Coupling Reactions: The final step involves coupling the indazole and phenyl groups to the morpholine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups if present, converting them to amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by a base such as sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs, particularly targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-4-chlorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine
  • 2-(3-bromo-4-methylphenyl)-4-(1H-indazol-6-ylmethyl)morpholine
  • 2-(3-bromo-4-nitrophenyl)-4-(1H-indazol-6-ylmethyl)morpholine

Uniqueness

Compared to similar compounds, 2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine may exhibit unique biological activity due to the presence of the fluorine atom, which can influence its binding affinity and metabolic stability. The combination of the indazole and morpholine rings also contributes to its distinct pharmacological profile.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

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